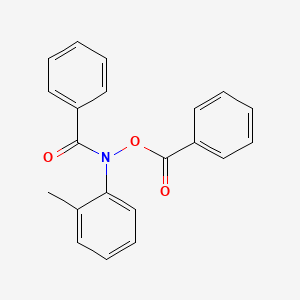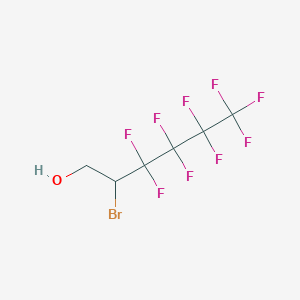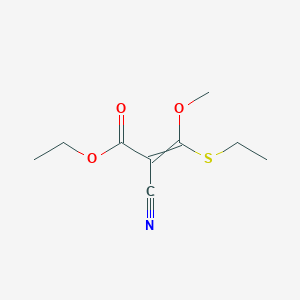
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN), an ethylsulfanyl group (–SEt), and a methoxy group (–OCH3) attached to a propenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, either at room temperature or under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl and methoxy groups can participate in nucleophilic interactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: Similar structure but with a furan ring instead of the ethylsulfanyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the ethylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyanoacrylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90280-06-1 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-ethylsulfanyl-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-8(11)7(6-10)9(12-3)14-5-2/h4-5H2,1-3H3 |
InChI Key |
CFFOOXAQFMJCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(OC)SCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
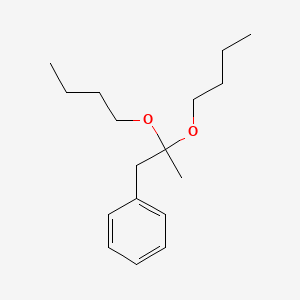
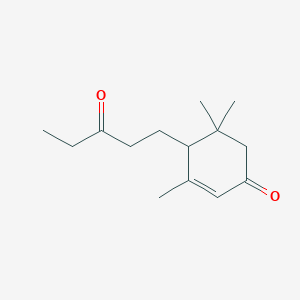
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)
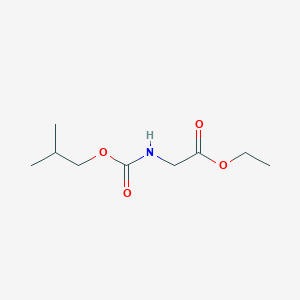
![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)
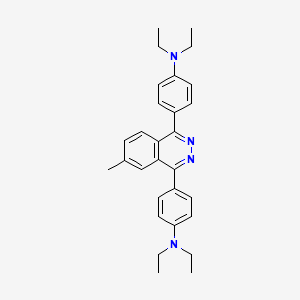
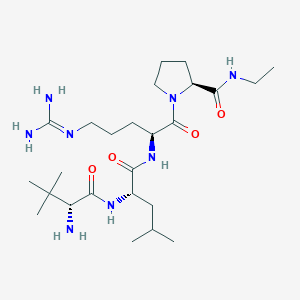
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
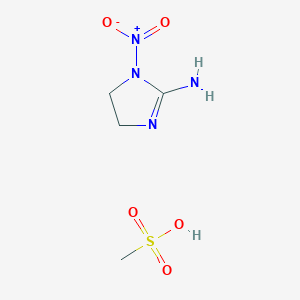
silane](/img/structure/B14371840.png)
![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
